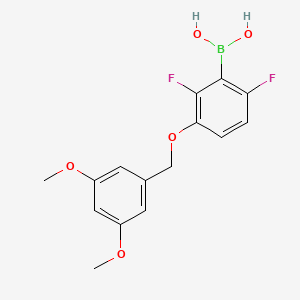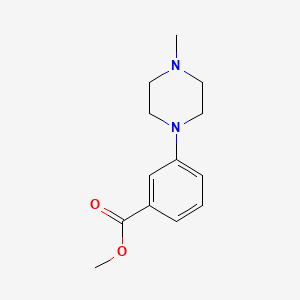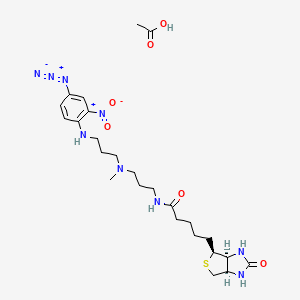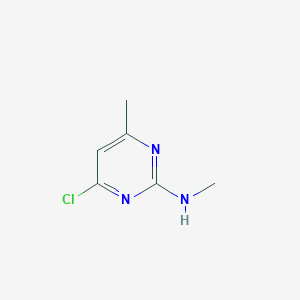
4-Chloro-N,6-dimethylpyrimidin-2-amine
Overview
Description
4-Chloro-N,6-dimethylpyrimidin-2-amine is a chemical compound . It is also known as 4-chloro-N,6-dimethyl-2-pyrimidinamine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, it has been used as a precursor for the synthesis of new pyrimidine derivatives, employing Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=NC=NC(N(C)C)=C1 . Its molecular formula is C6H8ClN3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it has been used as a precursor in the synthesis of new pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 157.6 .Scientific Research Applications
Antifungal Applications
4-Chloro-N,6-dimethylpyrimidin-2-amine and its derivatives have been investigated for their antifungal properties. Research conducted by Jafar et al. (2017) demonstrated that synthesized derivatives of this compound exhibited significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting potential development into antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
Another study explored the antiangiogenic effects of synthetic compounds derived from this compound. The study by Jafar and Hussein (2021) used molecular docking to analyze the binding affinity of these compounds with VEGFR-2 kinase, a key factor in angiogenesis. One compound, in particular, showed significant results in terms of binding energy, indicating its potential as a powerful antiangiogenic agent (Jafar & Hussein, 2021).
Pharmaceutical and Chemical Synthesis
The compound has also been a subject of interest in the synthesis of various pharmaceutical and chemical products. Brown and Lyall (1964, 1965) conducted studies on the amination of chloropyrimidines, including this compound, with n-alkylamines. These reactions have relevance in the synthesis of a wide range of n-alkylaminopyrimidines, which could have further applications in pharmaceutical chemistry (Brown & Lyall, 1964) (Brown & Lyall, 1965).
Crystal Structure Studies
The compound and its derivatives have also been studied for their crystal structures, contributing to a better understanding of molecular interactions and recognition processes. For instance, Rajam et al. (2017) investigated the crystal structures of various forms of aminopyrimidines, including derivatives of this compound, elucidating the hydrogen bonding patterns and molecular arrangements that are critical in drug design (Rajam et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-5(7)10-6(8-2)9-4/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVNMEQYZOCXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589794 | |
| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5738-15-8 | |
| Record name | 4-Chloro-N,6-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5738-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



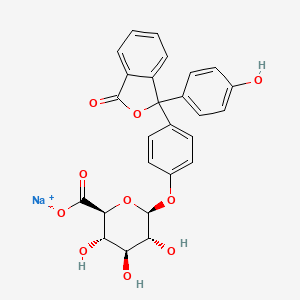
![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)


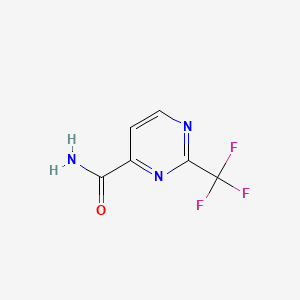
![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)
